molecular formula C12H9ClF3N3O B6604614 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- CAS No. 98534-25-9

1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-

Cat. No.: B6604614
CAS No.: 98534-25-9
M. Wt: 303.67 g/mol
InChI Key: IGWLREIMOUKKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- is a chemical compound belonging to the pyrazole family, which are heterocyclic aromatic organic compounds This compound is characterized by its pyrazole ring structure, chlorophenyl group, trifluoromethyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- typically involves multiple steps, starting with the formation of the pyrazole ring One common synthetic route includes the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups, leading to the formation of different derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution reactions often involve nucleophiles such as alkyl halides or amines, with reaction conditions tailored to the specific reagents used.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical, chemical, and biological properties

Scientific Research Applications

1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has been explored for its applications in several scientific research areas:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: It has been studied for its biological activity, including potential antimicrobial, antifungal, and anticancer properties.

  • Medicine: The compound's derivatives have been investigated for their therapeutic potential in treating various diseases, such as cancer and infections.

  • Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- can be compared with other similar compounds, such as:

  • Pyrazole derivatives: These compounds share the pyrazole ring structure but may have different substituents and functional groups.

  • Chlorophenyl derivatives: Compounds containing chlorophenyl groups can exhibit similar biological activities but differ in their chemical properties.

  • Trifluoromethyl derivatives: The presence of the trifluoromethyl group can influence the compound's reactivity and stability.

Uniqueness: The uniqueness of 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- lies in its combination of functional groups and its potential applications across various fields. Its distinct chemical structure allows for diverse reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O/c1-17-11(20)9-6-18-19(10(9)12(14,15)16)8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWLREIMOUKKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073750
Record name 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98534-25-9
Record name 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098534259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.